Caloxin 2A1

Calcium signaling PMCA inhibition Mechanism of action

Caloxin 2A1 is the first-in-class prototype caloxin and the only isoform-nonselective PMCA inhibitor validated in both erythrocyte ghost assays (Ki=529 µM) and intact vascular endothelium. Its extracellular mechanism enables direct application to intact cells and tissues without membrane permeabilization, unlike intracellular inhibitors such as ortho-vanadate. Demonstrating high selectivity over SERCA, Na⁺/K⁺-ATPase, and Mg²⁺-ATPase, it serves as the essential benchmark for screening novel PMCA inhibitors and cross-comparing isoform-selective caloxins (e.g., caloxin 1b3, 1c2). Procure caloxin 2A1 to ensure experimental continuity with published data and to establish reference baselines for PMCA isoform-specific studies.

Molecular Formula C64H91N19O22
Molecular Weight 1478.5 g/mol
Cat. No. B12413259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxin 2A1
Molecular FormulaC64H91N19O22
Molecular Weight1478.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N
InChIInChI=1S/C64H91N19O22/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1
InChIKeyNSWNAJQPRVUESD-DGNUHFIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caloxin 2A1: Prototype Extracellular PMCA Inhibitor Peptide for Calcium Homeostasis Research


Caloxin 2A1 (sequence: VSNSNWPSFPSSGGG-NH₂) is the first-in-class prototype of the caloxin peptide family, a class of extracellular inhibitors targeting the plasma membrane Ca²⁺-ATPase (PMCA) [1]. It was discovered by screening a random peptide phage display library for binding to the second extracellular domain (exdom 2, residues 401–413) of PMCA isoform 1b [1]. Unlike traditional PMCA inhibitors like ortho-vanadate, caloxin 2A1 acts from the extracellular space, a critical feature that enables its use on intact cells and tissues without membrane permeabilization [1]. This extracellular mechanism is analogous to the cardiac glycosides' (e.g., digoxin) inhibition of the Na⁺/K⁺-ATPase, making it a foundational research tool for dissecting PMCA function in cellular calcium dynamics [1].

Why Caloxin 2A1 Cannot Be Substituted with Other PMCA Inhibitors or Caloxin Analogs


Substitution with other PMCA inhibitors or caloxin analogs is not scientifically valid due to fundamental differences in mechanism of action, isoform selectivity, and target domain binding. Caloxin 2A1 is a non-competitive inhibitor with respect to Ca²⁺, ATP, and calmodulin, binding exclusively to exdom 2 of PMCA [1]. This extracellular targeting mechanism is distinct from ortho-vanadate, which acts intracellularly with significantly lower potency (IC₅₀ ≈ 30 mM vs. caloxin 2A1's Ki ≈ 529 µM) [2][3]. Furthermore, newer caloxins like caloxin 1c2 and 1b3 exhibit much higher affinity (Ki in the low µM range) and marked isoform selectivity (e.g., PMCA4- or PMCA1-selective) [3]. However, caloxin 2A1 retains a unique profile: it is isoform-nonselective and remains the only caloxin validated for functional assays in both erythrocyte ghosts and intact vascular endothelium, providing a benchmark for cross-comparison of PMCA isoform-specific tools [1][4]. Using a high-affinity, isoform-selective caloxin in place of caloxin 2A1 would alter experimental outcomes by targeting a narrower PMCA population with different kinetics, rendering direct comparison to historical data impossible.

Caloxin 2A1: Quantitative Differentiation from Key PMCA Inhibitor Comparators


Caloxin 2A1 vs. Ortho-Vanadate: Extracellular vs. Intracellular Mechanism of Action

Caloxin 2A1 is an extracellularly-acting PMCA inhibitor, a critical differentiation from the classic PMCA inhibitor ortho-vanadate. Ortho-vanadate acts intracellularly, requiring membrane permeation or permeabilization, which compromises physiological integrity [1]. Caloxin 2A1 binds to exdom 2 on the extracellular surface of PMCA, enabling its use on intact cells and tissues [1]. This mechanism is non-competitive with respect to Ca²⁺, ATP, and calmodulin, as shown by detailed kinetic analysis in human erythrocyte leaky ghosts [2].

Calcium signaling PMCA inhibition Mechanism of action Extracellular inhibitor

Caloxin 2A1 vs. Caloxin 1c2: Isoform-Nonselective vs. PMCA4-Selective Inhibition

Caloxin 2A1 inhibits PMCA in an isoform-nonselective manner, with a reported Ki of 529 µM for PMCA [1]. In stark contrast, caloxin 1c2 is a highly selective inhibitor of the PMCA4 isoform, with a Ki of 2.3 µM for PMCA4 and a >10-fold selectivity over PMCA1, 2, and 3 [2]. This difference stems from their distinct target domains: caloxin 2A1 binds exdom 2, which is conserved across isoforms, whereas caloxin 1c2 was engineered from exdom 1 of PMCA4, a region with isoform-specific sequence variations [1][2].

PMCA isoforms Isoform selectivity Caloxin comparison PMCA4

Caloxin 2A1 vs. Caloxin 1b3: Broad PMCA Inhibition vs. PMCA1-Selective Targeting

Caloxin 2A1 inhibits PMCA activity without isoform preference (Ki = 529 µM) [1]. Conversely, caloxin 1b3 is a PMCA1-selective inhibitor with a Ki of 17 ± 2 µM for PMCA1 and a 2.6-fold lower affinity for PMCA4 (Ki = 45 ± 4 µM) [2]. This selectivity profile is critical, as PMCA1 is the predominant isoform in endothelial cells, while PMCA4 dominates in vascular smooth muscle [2].

PMCA1 Isoform selectivity Endothelial cells Calcium extrusion

Caloxin 2A1's Unique ATPase Selectivity Profile: No Cross-Reactivity with Mg²⁺-ATPase, Na⁺/K⁺-ATPase, or SERCA

A critical differentiator for caloxin 2A1 is its absolute selectivity for the PMCA Ca²⁺-Mg²⁺-ATPase over other major ATPases. At a concentration of 0.9 mM, caloxin 2A1 does not affect basal Mg²⁺-ATPase or Na⁺/K⁺-ATPase activity in human erythrocyte leaky ghosts, nor does it inhibit the Ca²⁺-Mg²⁺-ATPase of skeletal muscle sarcoplasmic reticulum (SERCA) [1][2]. This selectivity profile is not shared by all PMCA inhibitors; for example, ortho-vanadate is a broad-spectrum ATPase inhibitor [3].

ATPase selectivity SERCA Na+/K+-ATPase Specificity

Optimal Research Applications for Caloxin 2A1 Based on Quantitative Differentiation


Non-Invasive Dissection of PMCA Function in Intact Vascular Endothelium

Caloxin 2A1's extracellular action (as demonstrated in [1]) makes it the ideal tool for studying PMCA's role in endothelium-dependent vasorelaxation. Unlike intracellular inhibitors, caloxin 2A1 can be applied directly to intact aortic rings to produce an endothelium-dependent relaxation effect, which is reversed by the nitric oxide synthase inhibitor L-NAME [2]. This application is uniquely suited to caloxin 2A1 and cannot be replicated with ortho-vanadate or high-affinity, isoform-selective caloxins due to their different mechanisms or narrower isoform targeting.

Benchmarking PMCA Activity in Erythrocyte Ghost Assays for Caloxin Development

The well-characterized inhibition of Ca²⁺-Mg²⁺-ATPase activity by caloxin 2A1 in human erythrocyte leaky ghosts (IC₅₀ ≈ 0.4 mM, Ki = 529 µM) provides a robust and reproducible baseline for screening and comparing new PMCA inhibitors [1]. Its non-selective, exdom 2-targeted mechanism serves as a reference point for evaluating the potency and isoform selectivity of engineered caloxins like caloxin 1c2 and 1b3 [2].

Validating PMCA as a Target in Cellular Calcium Overload Models

In cellular models where PMCA is the primary calcium extrusion mechanism, caloxin 2A1 can be used to induce a controlled calcium overload by inhibiting Ca²⁺ efflux. Its high selectivity over SERCA and other ATPases (as shown in [1]) ensures that the observed increase in cytosolic calcium is directly attributable to PMCA blockade, not off-target effects on intracellular calcium stores. This is particularly valuable in excitable cells like neurons and cardiomyocytes, where precise control of calcium dynamics is essential.

Cross-Validation of Isoform-Specific Caloxin Effects

Because caloxin 2A1 is an isoform-nonselective PMCA inhibitor (Ki = 529 µM) [1], it serves as a critical control reagent when using isoform-selective caloxins like caloxin 1b3 (PMCA1-selective) or caloxin 1c2 (PMCA4-selective) [2]. By comparing the effects of a non-selective caloxin to those of an isoform-selective caloxin in the same cellular context, researchers can isolate the specific contributions of a single PMCA isoform to a physiological process, such as smooth muscle contraction or endothelial barrier function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caloxin 2A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.